Cas no 2229523-80-0 (1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine)
1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine
- 2229523-80-0
- 1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine
- EN300-1963131
-
- Inchi: 1S/C7H11F4N/c1-4(12)6(2-3-6)5(8)7(9,10)11/h4-5H,2-3,12H2,1H3
- InChI Key: UWAVLWLIOHFCPV-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)C1(C(C)N)CC1
Computed Properties
- Exact Mass: 185.08276200g/mol
- Monoisotopic Mass: 185.08276200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963131-0.05g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 0.05g |
$1368.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-0.1g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 0.1g |
$1433.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-0.25g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 0.25g |
$1498.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-0.5g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 0.5g |
$1563.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-1.0g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 1g |
$1629.0 | 2023-06-03 | ||
| Enamine | EN300-1963131-2.5g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 2.5g |
$3191.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-5.0g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 5g |
$4722.0 | 2023-06-03 | ||
| Enamine | EN300-1963131-10.0g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 10g |
$7004.0 | 2023-06-03 | ||
| Enamine | EN300-1963131-1g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 1g |
$1629.0 | 2023-09-17 | ||
| Enamine | EN300-1963131-5g |
1-[1-(1,2,2,2-tetrafluoroethyl)cyclopropyl]ethan-1-amine |
2229523-80-0 | 5g |
$4722.0 | 2023-09-17 |
1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine
Introduction to 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine (CAS No. 2229523-80-0)
1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 2229523-80-0, this molecule represents a fascinating blend of cyclopropyl and tetrafluoroethyl substituents, which contribute to its distinct chemical behavior and reactivity. The compound's structure is characterized by a cyclopropyl ring attached to an ethanamine backbone, with the ethyl group further substituted by a highly electronegative tetrafluoroethyl moiety. This combination of functional groups makes it a promising candidate for various synthetic transformations and drug discovery initiatives.
The tetrafluoroethyl group introduces significant electronic and steric effects into the molecule. The fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect that can modulate the reactivity of adjacent functional groups. This property is particularly valuable in medicinal chemistry, where subtle electronic modifications can significantly influence the biological activity of a compound. Additionally, the steric bulk of the tetrafluoroethyl group can affect the conformational flexibility of the molecule, potentially influencing its binding affinity to biological targets.
The cyclopropyl ring is another key feature of this compound. Cyclopropane rings are known for their high ring strain and unique electronic properties, which can make them valuable in drug design for improving metabolic stability or enhancing binding interactions. The presence of a cyclopropyl group in 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine suggests that it may exhibit interesting physicochemical properties, such as enhanced lipophilicity or altered solubility characteristics. These attributes are critical in determining the pharmacokinetic profile of potential drug candidates.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The tetrafluoroethyl substituent in this molecule aligns with this trend, as fluorine atoms have been shown to improve drug-like properties by increasing lipophilicity and resistance to metabolic degradation. This has led to extensive research into fluorinated analogs of existing drugs and the development of new therapeutic agents incorporating fluorine atoms.
One of the most compelling aspects of 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine is its potential as a building block for more complex molecules. Its unique structure provides a scaffold that can be modified through various chemical reactions, allowing chemists to explore a wide range of possible derivatives. For instance, functional groups on the cyclopropyl ring or the ethanamine backbone can be selectively modified to introduce additional pharmacophores or improve specific biological activities. This flexibility makes it an attractive candidate for both academic research and industrial drug development.
Recent studies have begun to explore the synthetic pathways for accessing derivatives of 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine. Researchers have reported efficient methods for introducing fluorinated side chains onto heterocyclic compounds using palladium-catalyzed cross-coupling reactions. These techniques have enabled the preparation of novel fluorinated analogs with improved pharmacological properties. Additionally, computational studies have been used to predict the binding modes of this compound to potential biological targets, providing valuable insights into its mechanism of action.
The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality or target multiple pathways simultaneously. The combination of cyclopropyl and tetrafluoroethyl groups in 1-1-(1,2,2,2-tetrafluoroethyl)cyclopropylethan-1-amine suggests that it may have applications in treating complex diseases that require multifaceted therapeutic approaches. For example, this compound could be explored as an intermediate in the synthesis of kinase inhibitors or other small-molecule drugs that target signal transduction pathways involved in cancer or inflammation.
In conclusion, 1-1-( 1 , 2 , 2 , 2 -tetrafluoroethyl)cyclopropylethan - 1 -amine (CAS No . 2229523 - 80 - 0 ) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with its potential as a synthetic intermediate , make it an exciting molecule for chemists and biologists alike . As our understanding of fluorinated compounds continues to grow , it is likely that derivatives of this compound will play an important role in the development of new therapeutic agents .
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